molecular formula C21H22IN2O2+ B024913 3,3'-Diethyloxacarbocyanine iodide CAS No. 905-96-4

3,3'-Diethyloxacarbocyanine iodide

Cat. No.: B024913
CAS No.: 905-96-4
M. Wt: 461.3 g/mol
InChI Key: FIZZUEJIOKEFFZ-UHFFFAOYSA-N
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Description

C3-oxacyanine is a cyanine dye with the molecular formula C21H21IN2O2. It is known for its application in fluorescence imaging and staining in biomedical research. This compound has a unique structure that allows it to be used in studying various cellular processes and interactions, making it a valuable tool in the research of diseases such as cancer, neurodegenerative disorders, and infectious diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C3-oxacyanine typically involves the reaction of 3-ethyl-1,3-benzoxazol-2(3H)-yl units with appropriate reagents to form the desired dye. One common method involves the use of N,N’-dioctadecyl-oxacyanine perchlorate, which is synthesized by reacting the appropriate benzoxazole derivatives under controlled conditions .

Industrial Production Methods

Industrial production of C3-oxacyanine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the careful selection of solvents, catalysts, and reaction temperatures to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

C3-oxacyanine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in the reactions of C3-oxacyanine include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of C3-oxacyanine, while substitution reactions may yield various substituted cyanine dyes .

Scientific Research Applications

C3-oxacyanine is widely used in scientific research due to its unique properties. Some of its applications include:

    Fluorescence Imaging: Used to visualize cellular processes and interactions in real-time.

    Staining: Employed in staining biological specimens for microscopic analysis.

    Disease Research: Utilized in studying diseases such as cancer, neurodegenerative disorders, and infectious diseases.

    Biological Studies: Applied in the investigation of cellular mechanisms and pathways

Comparison with Similar Compounds

C3-oxacyanine is part of the cyanine dye family, which includes other compounds such as:

  • C3-thiacarbocyanine
  • C5-oxacyanine
  • C3-thiacarbocyanine iodide

Compared to these similar compounds, C3-oxacyanine is unique due to its specific structure, which provides distinct fluorescence properties and makes it particularly useful in certain biomedical applications .

Properties

CAS No.

905-96-4

Molecular Formula

C21H22IN2O2+

Molecular Weight

461.3 g/mol

IUPAC Name

(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;hydroiodide

InChI

InChI=1S/C21H21N2O2.HI/c1-3-22-16-10-5-7-12-18(16)24-20(22)14-9-15-21-23(4-2)17-11-6-8-13-19(17)25-21;/h5-15H,3-4H2,1-2H3;1H/q+1;

InChI Key

FIZZUEJIOKEFFZ-UHFFFAOYSA-N

Isomeric SMILES

CCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CC.I

SMILES

CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CC.[I-]

Canonical SMILES

CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CC.I

905-96-4

Pictograms

Irritant

Related CAS

37069-75-3 (Parent)

Synonyms

3 3'-DIETHYLOXACARBOCYANINE IODIDE 98; 3-ethyl-2-[3-(3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl]benzoxazolium iodide; 3,3'-DIETHYLOXACARBOCYANINE IODIDE, FOR FLUORESCENCE; 3 3'-DIETHYLOXACARBOCYANINE IODIDE 98%; 3,3''-Diethyl-2,2''-oxacarbocyan

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3'-Diethyloxacarbocyanine iodide
Reactant of Route 2
3,3'-Diethyloxacarbocyanine iodide
Reactant of Route 3
3,3'-Diethyloxacarbocyanine iodide
Reactant of Route 4
3,3'-Diethyloxacarbocyanine iodide
Reactant of Route 5
3,3'-Diethyloxacarbocyanine iodide
Reactant of Route 6
3,3'-Diethyloxacarbocyanine iodide

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